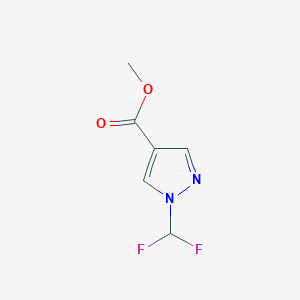
Methyl 1-(difluoromethyl)pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 1-(difluoromethyl)pyrazole-4-carboxylate” is a chemical compound with the CAS Number: 2101196-06-7 . It has a molecular weight of 176.12 and is typically stored at ambient temperature . It is a solid with a low melting point .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. For instance, the ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom .Physical and Chemical Properties Analysis
“this compound” is a solid with a low melting point . and is typically stored at ambient temperature .科学的研究の応用
Structural and Spectral Investigations Research on pyrazole derivatives, including methyl 1-(difluoromethyl)pyrazole-4-carboxylate, focuses on their structural and spectral properties. For instance, studies on related compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have combined experimental and theoretical analyses to understand their molecular structures. These compounds are characterized using techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction, providing insights into their potential applications in various scientific fields (Viveka et al., 2016).
Catalysis and Synthesis this compound is also explored for its role in catalysis and synthesis. For example, amino-functionalized ionic liquids have been employed as catalytically active solvents for the synthesis of pyrans, indicating the versatility of pyrazole derivatives in facilitating environmentally friendly reactions (Peng & Song, 2007).
Analgesic Agents The structural analysis of pyrazole derivatives has led to the discovery of novel analgesic agents. Compounds such as methyl 5-hydroxy-3- or 4-methyl-5-trichloro[trifluoro]methyl-4,5-dihydro-1H-pyrazole-1-carboxylate have been studied for their potential analgesic properties, revealing the importance of pyrazole derivatives in medicinal chemistry (Machado et al., 2009).
Antinociceptive Pyrazole Further investigations into pyrazole compounds have identified their potential as antinociceptive agents, with studies demonstrating their effectiveness in various pain models. This highlights the therapeutic potential of pyrazole derivatives, including this compound, in the development of novel analgesic drugs (Trevisan et al., 2013).
Antifungal and Antimicrobial Agents Pyrazole derivatives have been synthesized and tested against phytopathogenic fungi, demonstrating moderate to excellent antifungal activities. This underscores the potential of these compounds, including this compound, in addressing fungal infections and diseases in agriculture (Du et al., 2015).
作用機序
“Methyl 1-(difluoromethyl)pyrazole-4-carboxylate” is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . This inhibition blocks the energy synthesis of the pathogens by targeting succinate dehydrogenase (SDH) to inhibit mitochondrial electron transfer between succinate and ubiquinone .
特性
IUPAC Name |
methyl 1-(difluoromethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-12-5(11)4-2-9-10(3-4)6(7)8/h2-3,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBTVQJANDHJDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

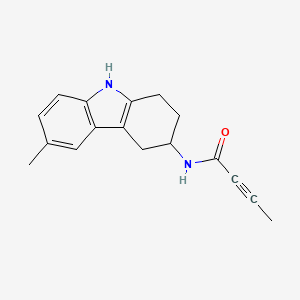
![7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2672313.png)
![3-Cyclopropyl-1-{1-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2672314.png)
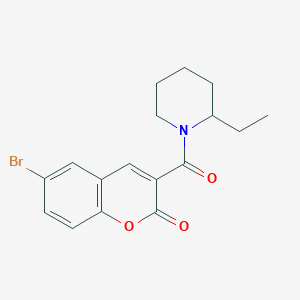
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2672317.png)
![(2-((difluoromethyl)sulfonyl)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2672318.png)
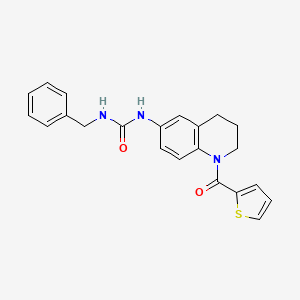
![1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane](/img/structure/B2672320.png)

![N-(4-chloro-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2672324.png)
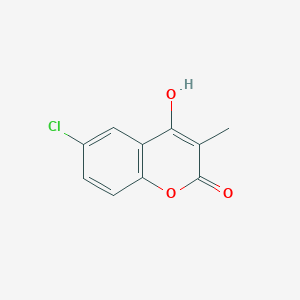
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2672329.png)

